Home > Products > Screening Compounds P53253 > 2-{[(BUTYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE
2-{[(BUTYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE -

2-{[(BUTYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE

Catalog Number: EVT-4896938
CAS Number:
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound is an indazole derivative featuring a cyclopropane ring substituted with a carboxamide group and an indazole-1-carbonyl group. It exhibits significant inhibitory activity against several cancer cell lines. []

N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide

Compound Description: This compound, a β-form of pigment yellow 181, possesses a complex structure characterized by benzamide, benzimidazole, and diazenyl moieties. Its primary application lies in the pigment industry. []

Diethyl 2-Amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate

Compound Description: This compound incorporates a thiophene ring linked to a benzamide group, further substituted with two 4-methylphenyl groups. []

2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea

Compound Description: This compound features a pyrazole ring connected to a thiophene-2-carbonyl group via an isothiourea linker. The pyrazole ring is further substituted with a 4-methylphenyl group. []

n-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives

Compound Description: These are a series of compounds containing a thiazole ring linked to a diazenyl group and a benzamide moiety. The thiazole ring is substituted with a 4-methylphenyl group. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound, also known as AN-024, acts as a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinase. It finds application in treating diseases influenced by angiotensin II, including hypertension. [, ]

4-[[5-[(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Compound Description: This compound functions as a p38 kinase inhibitor, demonstrating potential in treating p38 kinase-associated diseases like rheumatoid arthritis. The invention emphasizes specific crystalline salt forms of this compound. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Compound Description: This compound is synthesized through a three-step reaction and is characterized by the presence of chlorine atoms on both the benzamide and the aniline rings. []

4-Nitro-N-(4-nitrobenzoyl)benzamide

Compound Description: This compound consists of two benzamide moieties linked by a nitrogen atom, with each benzene ring substituted with a nitro group. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide

Compound Description: This compound, prepared through a multi-step synthesis, is characterized by a trifluoromethylsulfonyl group attached to the benzamide moiety. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, contains a naphthoquinone ring linked to a benzamide group. []

2-Ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(4-methyl-2-pyridyl)benzamide

Compound Description: This compound features a central benzamide unit with two ferrocenyl groups attached to the benzene ring and a 4-methyl-2-pyridyl group on the nitrogen atom. []

(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (14C-E3620)

Compound Description: This radiolabeled compound acts as a potent antagonist of 5-HT3 receptors and a potent agonist of 5-HT4 receptors. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

Compound Description: This radiolabeled compound was synthesized in a 7-step sequence, starting with 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid. []

2-[3-Hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853)

Compound Description: This compound is a benzoxazole derivative exhibiting antileishmanial activity. []

N-(2-Benzoxazol-2-ylphenyl)benzamides

Compound Description: This class of compounds represents a novel chemotype with potent antileishmanial activity. []

4,4′,4′′,4′′′-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N-(2-((4-methylphenyl)sulfonamido)ethyl)benzamide) (TCPP-TER)

Compound Description: This compound is an endoplasmic reticulum (ER)-targeting photosensitizer. It is used in conjunction with reduction-sensitive nanoparticles for photodynamic therapy. []

N-(Phenyl-heteroaryl)-3-acetylamino-benzamide derivatives and N-[3-(acetylamino)phenyl]-phenyl-heteroaryl-methaneamide derivatives

Compound Description: These classes of compounds are designed as potential treatments for hyperproliferative disorders, including cancer. They feature various substituents on the benzamide core and often include heterocyclic moieties. []

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea

Compound Description: This compound features an imidazole ring connected to a urea moiety, with various substituents on the imidazole and urea groups. []

N-(4-Bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

Compound Description: This compound shows potent inhibition against h-NTPDase1, an ectonucleotidase involved in various physiological processes. []

(E)-2,4-Dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11)

Compound Description: This compound emerged as the most selective and active compound in a study involving 3-amino-thiophene-2-carbohydrazide derivatives. It exhibits strong and selective anti-colon cancer activity. []

(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)

Compound Description: This compound is a nicotinamide-based derivative designed as an antiproliferative VEGFR-2 inhibitor. It exhibits potent VEGFR-2 inhibitory activity with an IC50 value of 51 nM and shows antiproliferative effects against MCF-7 and HCT 116 cancer cell lines. []

N,N-Dimethyl-N-{{4-{[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl}amino}}benzyl]-N,N-dimethyl-N-{{{4-{{{[2-(4-methylphenyl)-6,7-dihydro-5H-benzocycloheptan-8-yl]carbonyl}amino}}benzyl}}}tetrahydro-2H-pyran-4-aminiumchloride (TAK-779)

Compound Description: This compound is a CCR5 receptor antagonist that inhibits HIV infection. It disrupts the migration of regulatory T cells to tumors, potentially inhibiting tumor growth. [, , ]

N-(Carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-aminopyrrolidine (Teijin compound 1)

Compound Description: This compound is a CCR2-specific antagonist. []

6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d)

Compound Description: This benzothiazinone derivative displays balanced antagonism across all human adenosine receptor (AR) subtypes. []

N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide

Compound Description: This compound features a benzamide group linked to a pyridothiazine ring system. []

[2-Phenyl-3-(tert-butylamino)-4-(tert-butylimino)-1-buten-1-yl]diruthenium pentacarbonyl

Compound Description: This organometallic compound contains a diruthenium center coordinated to a ligand derived from the coupling of a 1,4-diazabutadiene (DAB) ligand with phenylacetylene. [, ]

N-[(2RS,3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: This compound is a potent neuroleptic agent, and its radiolabeled and deuterated forms are used to study its metabolism and pharmacokinetics. []

3(S)-(Acetylamino)-alpha(S)-butyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-2-oxo-4(R)-phenyl-1-piperidineacetamide (18)

Compound Description: This compound acts as a renin inhibitor, designed with conformational restrictions to target the P2-P3 region of the renin active site. []

(±)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (Mosapride citrate, AS-4370)

Compound Description: Mosapride citrate is a novel gastric prokinetic drug. Its absorption, distribution, metabolism, and excretion have been extensively studied using a 14C-labeled form. [, , ]

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: This compound acts as a non-peptide antagonist for chemokine receptors CCR2, CCR5, and CXCR3. It has demonstrated protective effects against dextran sodium sulfate-induced colitis in mice. []

N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxy-carbonyl)aminomethyl]benzamide (MS-275)

Compound Description: MS-275 is a selective histone deacetylase (HDAC) inhibitor. It shows analgesic effects in a mouse model of inflammatory pain by upregulating metabotropic glutamate 2 (mGlu2) receptor expression. []

4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Compound Description: LY201116 is a potent anticonvulsant. Its metabolism, disposition, and pharmacokinetics have been studied in rats. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: This compound is a potent and selective non-peptide CCR5 antagonist. []

4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propylbenzamide (1A), N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (1B), and 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)

Compound Description: These compounds are sulfonamide derivatives investigated for their antimicrobial activity. []

N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide

Compound Description: This compound acts as a key intermediate in the synthesis of various heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines, derived from 2-amino benzothiazole. []

(E)-2-(4-Nitrobenzylideneamino)benzamide

Compound Description: This compound features a benzamide group with a nitrobenzylideneamino substituent at the ortho position. []

Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide

Compound Description: These compounds represent simple benzamide derivatives with varying degrees of N-methylation. []

2-Fluoro-, 2-Chloro-, and N-Methyl-2-methoxybenzamide

Compound Description: These compounds are benzamide derivatives featuring various substituents at the ortho position of the benzene ring. []

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A) and 4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)

Compound Description: These compounds are aminofurazan-based inhibitors of Rho kinase (ROCK). They exhibit anti-inflammatory and vasodilatory activities and are explored as potential therapeutic agents for hypertension. []

Properties

Product Name

2-{[(BUTYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE

IUPAC Name

2-(butylcarbamoylamino)-N-(4-methylphenyl)benzamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c1-3-4-13-20-19(24)22-17-8-6-5-7-16(17)18(23)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24)

InChI Key

DJLBCKBRHQXUQV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCCCNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.